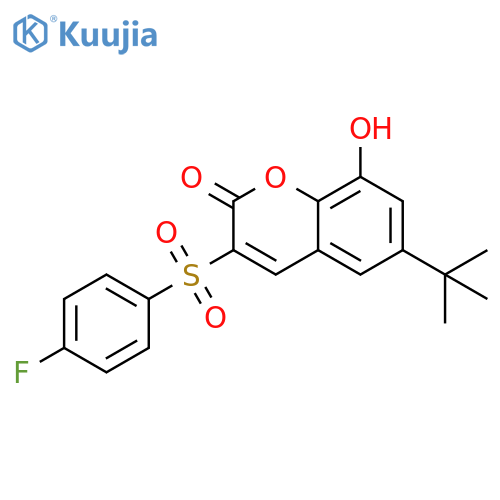

Cas no 902623-23-8 (6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one)

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6-tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one

- 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-3-[(4-fluorophenyl)sulfonyl]-8-hydroxy-

- 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

-

- インチ: 1S/C19H17FO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3

- InChIKey: KSPRCGNIFHCVHR-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(O)C=C(C(C)(C)C)C=C2C=C1S(C1=CC=C(F)C=C1)(=O)=O

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3165-1431-20μmol |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-10mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-15mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-2mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-3mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-20mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-100mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 100mg |

$248.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-10μmol |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-5mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-1431-50mg |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one |

902623-23-8 | 90%+ | 50mg |

$160.0 | 2023-04-27 |

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-oneに関する追加情報

Introduction to 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one (CAS No. 902623-23-8) and Its Emerging Applications in Chemical Biology

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one, identified by the CAS number 902623-23-8, is a structurally complex organic compound belonging to the chromene class. This molecule has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and promising biological activities. The presence of a tert-butyl group, a 4-fluorobenzenesulfonyl moiety, and a hydroxy substituent on the chromene core contributes to its distinctive chemical properties and potential therapeutic applications.

The chromene scaffold, characterized by a benzopyranone structure, has long been recognized for its versatility in medicinal chemistry. Compounds derived from chromenes exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of electron-withdrawing groups such as the 4-fluorobenzenesulfonyl moiety enhances the molecule's interactions with biological targets, making it an attractive candidate for drug development.

The tert-butyl group in 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one serves as a steric shield, influencing both the compound's solubility and its binding affinity to biological receptors. This feature is particularly valuable in designing molecules with improved pharmacokinetic profiles. Additionally, the hydroxy group at the 8-position introduces polarity, further modulating the compound's bioavailability and metabolic stability.

Recent studies have highlighted the potential of this compound in addressing inflammatory and oxidative stress-related disorders. The 4-fluorobenzenesulfonyl group has been shown to enhance binding interactions with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one may serve as a lead compound for developing novel anti-inflammatory agents.

Moreover, the chromene core of this molecule exhibits significant antioxidant activity. The combination of the hydroxy and 4-fluorobenzenesulfonyl groups contributes to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of aging and neurodegenerative diseases, where oxidative stress plays a pivotal role in pathogenesis.

In vitro studies have demonstrated that 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one exhibits inhibitory effects on various enzymes associated with inflammation and oxidative stress. For instance, research indicates that this compound can modulate the activity of COX enzymes, thereby reducing prostaglandin synthesis—a key mediator of inflammation. Similarly, its interaction with LOX enzymes suggests potential benefits in managing oxidative stress-related conditions.

The structural features of this compound also make it a promising candidate for further derivatization and optimization. By modifying the substituents on the chromene core or introducing additional functional groups, researchers can fine-tune its biological activity and pharmacokinetic properties. Such modifications are crucial for developing drug candidates with enhanced efficacy and reduced side effects.

Advances in computational chemistry have facilitated the design of novel derivatives of 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one using molecular modeling techniques. These studies have revealed insights into the binding modes of this compound with biological targets, providing a rational basis for structure-based drug design. By leveraging computational methods, scientists can predict the effects of different modifications on the molecule's bioactivity, accelerating the drug discovery process.

Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in animal models. Preliminary results suggest that it exhibits favorable pharmacokinetic profiles and minimal toxicity at therapeutic doses. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent.

The growing interest in natural product-inspired compounds has also led to investigations into biocatalytic pathways for synthesizing derivatives of 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one. Enzyme-mediated biosynthesis offers a sustainable alternative to traditional synthetic methods, reducing environmental impact while maintaining high yields and purity levels. This approach aligns with global efforts to promote green chemistry principles in drug development.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often enhances binding affinity, metabolic stability, and bioavailability—key factors in drug design. The 4-fluorobenzenesulfonyl group in this compound exemplifies these benefits, making it an invaluable component in developing next-generation therapeutics.

In conclusion,6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one (CAS No. 902623-23-8) represents a promising candidate for further exploration in chemical biology and drug development. Its unique structural features, combined with emerging research findings, position it as a valuable asset in addressing inflammatory and oxidative stress-related disorders. Continued investigation into its bioactivity and pharmacological properties will likely uncover new therapeutic opportunities.

902623-23-8 (6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one) 関連製品

- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)

- 101001-73-4(2,2-dimethylpropyl 2-bromoacetate)

- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)

- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)

- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)

- 22581-87-9(Pyridine,4-(1-methylethyl)-, 1-oxide)

- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)

- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

- 17067-99-1((Bromodichloromethyl)trimethylsilane)

- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)